Allyltriphenylsilane
Description
Significance of Organosilicon Compounds in Contemporary Organic Chemistry
Organosilicon compounds are pivotal in modern organic chemistry, serving as essential building blocks and intermediates in a wide array of chemical syntheses. bohrium.comresearchgate.net Their utility stems from the unique characteristics of the silicon-carbon bond, which is generally stable, allowing for the construction of intricate molecules without decomposition. numberanalytics.com This stability, coupled with the ability to design highly reactive organosilicon compounds, provides chemists with a powerful toolkit for a variety of reactions. numberanalytics.com
Key properties that underscore their importance include:
Stability: The robustness of the silicon-carbon bond is a significant advantage in multi-step syntheses. numberanalytics.com
Reactivity: Organosilicon compounds can be tailored for high reactivity in specific chemical transformations. numberanalytics.com
Selectivity: Their use can enhance the selectivity of reactions, minimizing the formation of undesirable byproducts. numberanalytics.com
One of the most prominent applications of organosilicon compounds is as protecting groups, which temporarily mask a reactive functional group to allow for selective reactions elsewhere in a molecule. numberanalytics.com Furthermore, they are integral to various named reactions, including cross-coupling reactions and hydrosilylation. numberanalytics.com Beyond synthesis, organosilicon compounds are crucial in materials science for the production of silicones and have applications in the pharmaceutical industry. numberanalytics.com
Historical Context of Allyltriphenylsilane in Synthetic Methodologies
Allylsilanes, in general, are valued for their stability, low toxicity, and diverse reactivity. researchgate.net They serve as carbon nucleophiles in important reactions like the Hosomi-Sakurai allylation and Hiyama cross-couplings. researchgate.net The development of various catalytic methods for the isomerization of allyl silanes to alkenyl silanes has further expanded their synthetic utility. nih.gov
Scope and Research Focus on this compound
Current research on this compound continues to explore its synthetic potential. One area of focus is its use in the stereoselective preparation of other molecules. For instance, it has been employed as a key reagent in a practical method for the stereoselective synthesis of 1,3-dienes. oup.com
Recent studies have also demonstrated the use of this compound in novel catalytic systems. A one-pot synthesis of styrene (B11656) derivatives has been developed utilizing a B(C6F5)3-catalyzed isomerization of this compound, followed by a Hiyama coupling. nih.govacs.org This method provides access to a wide range of styrene derivatives. acs.org
Furthermore, this compound has been used in the preparation of novel materials. In one study, it was bonded to thiol-modified silica (B1680970) via a thiol-ene click reaction to create a stationary phase for high-performance liquid chromatography. nih.gov The reactivity of this compound with various electrophiles continues to be an active area of investigation, with studies exploring its reactions with carbenium ions and its use in cycloaddition reactions. core.ac.ukopen.ac.uk
Properties of this compound gelest.comalfa-chemistry.comchemsrc.comchembk.comnih.govsigmaaldrich.com
| Property | Value |
| Molecular Formula | C21H20Si |
| Molecular Weight | 300.47 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 87-90 °C |
| Boiling Point | 380.4 °C at 760 mmHg |
| Density | 1.03 g/cm³ |
| CAS Number | 18752-21-1 |
Interactive Data Table: Spectroscopic Data for this compound guidechem.com
| Nucleus | Chemical Shift (δ) |
| ¹H NMR (CDCl₃) | 2.40 (d, J = 7.8Hz, 2H), 4.87-4.98 (m, 2H), 5.81-5.92 (m, 1H), 7.33-7.44 (m, 9H), 7.50-7.55 (m, 6H) |
| ¹³C NMR (CDCl₃) | 21.8, 115.1, 127.8, 129.5, 133.8, 134.6, 135.7 |
| ²⁹Si DEPT NMR (CDCl₃) | -13.8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
triphenyl(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJZZRSMGLGFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299137 | |
| Record name | Allyltriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18752-21-1 | |
| Record name | 18752-21-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyltriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Allyltriphenylsilane
Classic Preparation Routes
Synthesis from Allyl Methyl Carbonate and Silicon Grignard Reagents
A significant and efficient method for the preparation of allyltriphenylsilane involves the reaction of allyl methyl carbonate with a triphenylsilyl Grignard reagent (Ph3SiMgX). guidechem.comthieme-connect.com This approach, a type of allylic substitution, provides high yields of the desired product. thieme-connect.com
In a typical procedure, allyl methyl carbonate is reacted with the triphenylsilyl Grignard reagent at 0 °C. thieme-connect.com The reaction mixture is then purified using flash column chromatography on silica (B1680970) gel. This method has been reported to produce this compound as a white solid with a yield of 89%. thieme-connect.com The product's identity and purity are confirmed through various analytical techniques, including NMR spectroscopy and high-resolution mass spectrometry. thieme-connect.com
Detailed experimental data for the synthesis of this compound and related compounds from allyl methyl carbonate are presented below:
| Product | Silyl (B83357) Grignard Reagent | Yield (%) | Physical State |
| This compound | Ph3SiMgX | 89 | White Solid |
| Allyldimethyl(phenyl)silane | Me2PhSiMgX | 95 | Colorless Oil |
| Allyl(tert-butyl)diphenylsilane | t-BuPh2SiMgX | 82 | Colorless Oil |
| Allyl(ethoxy)diphenylsilane | (Et2N)Ph2SiMgX | 86 | Colorless Oil |
Table 1: Synthesis of Various Allylsilanes from Allyl Methyl Carbonate. Data sourced from Xue and Oestreich (2018). thieme-connect.com
Other Established Procedures
Beyond the Grignard-based synthesis, other established procedures for preparing allylsilanes, including this compound, have been documented. One notable method involves the reaction of an allyl metal compound, such as allyl lithium or an allyl Grignard reagent, with a chlorosilane compound. googleapis.com While suitable for small-scale synthesis and for producing allylsilanes with various hydrocarbon groups, this method can be hampered by Wurtz-type dimerization of the allyl group, leading to the formation of hexadienes and consequently, a lower yield of the desired allylic silane (B1218182). googleapis.com
Another approach involves the reaction of this compound with sec-butyllithium (B1581126) in dry tetrahydrofuran (B95107) at low temperatures (-78 ºC to -50 ºC) to generate a carbanion, which can then react with other electrophiles like epoxides. csic.es This highlights the reactivity of the pre-formed this compound in subsequent synthetic steps. Additionally, a method for preparing alkenylsilanols from allylsilanes has been described, where allyl-t-butyldiphenylsilane undergoes isomerization and substitution upon treatment with potassium t-butoxide and 18-crown-6 (B118740) in DMSO. oup.com
Advanced and Catalytic Synthesis Methods
Palladium-Catalyzed Approaches
Palladium catalysis has emerged as a powerful tool for the synthesis of allylsilanes. These methods often offer high efficiency, selectivity, and functional group tolerance under mild conditions. organic-chemistry.org A notable palladium-catalyzed approach involves the allylic silylation of allylic alcohols with disilanes. organic-chemistry.org This reaction proceeds smoothly under neutral conditions and does not require additives or an inert atmosphere, making it an environmentally friendly option. organic-chemistry.org For instance, the reaction can be catalyzed by Pd(BF4)2(MeCN)4 using a disilane (B73854) as the silicon source. organic-chemistry.org
Another palladium-catalyzed method is the silylation of terminal alkenes using silyl halides, often referred to as a silyl-Heck reaction. nih.gov This protocol allows for the conversion of α-olefins to terminal allyl silanes with good E:Z stereoselectivity. nih.gov
Copper-Catalyzed Silylation Methods
Copper-catalyzed reactions provide an alternative and often cost-effective route to allylsilanes. Copper-catalyzed allylic substitution of allylic precursors with silicon Grignard reagents has been shown to be effective. thieme-connect.com For instance, the reaction of allyl methyl carbonate with various silicon Grignard reagents in the presence of a copper catalyst can produce the corresponding allylsilanes in high yields. thieme-connect.com
Furthermore, copper-catalyzed silylation of aryl and alkenyl triflates with silylboronic esters has been developed, which proceeds through the generation of a silylcopper species. rsc.org While not directly a synthesis of this compound from an allyl precursor, this methodology demonstrates the utility of copper catalysis in forming carbon-silicon bonds. A diastereodivergent copper(II)-catalyzed silylation of activated alkynes in water has also been reported to produce vinylsilanes, showcasing the versatility of copper catalysis in organosilicon chemistry. nih.gov
Dehydrogenative Silylation of Alkenes
Dehydrogenative silylation of alkenes represents a highly atom-economical approach to synthesizing allylsilanes. nih.gov This method involves the direct coupling of an alkene with a silane, accompanied by the release of hydrogen gas. A synergistic catalytic system combining photoredox catalysis, hydrogen-atom transfer, and cobalt catalysis has been developed for the dehydrogenative silylation of alkenes, affording substituted allylsilanes in good to excellent yields under very mild reaction conditions. nih.gov
Manganese-catalyzed dehydrogenative silylation of terminal alkenes has also been reported as an additive-free method that proceeds at room temperature. nih.govchemrxiv.org This process can selectively produce allylsilanes from aliphatic alkenes. nih.gov Ruthenium catalysts have also been employed for the dehydrogenative intermolecular silylation of alcohols and alkenes to furnish (E)-alkenyl silyl-ethers. mdpi.com These advanced catalytic methods highlight the ongoing efforts to develop more sustainable and efficient routes to valuable organosilicon compounds like this compound. researchgate.net
Reactivity and Mechanistic Studies of Allyltriphenylsilane
Electrophilic Activation and Substitution Reactions
Allyltriphenylsilane participates in electrophilic substitution reactions, characteristically reacting at the γ-carbon of the allyl group. This reactivity is governed by the electronic properties of the carbon-silicon bond.
Role of β-Silyl Effect in Stabilization of Cationic Intermediates
The high regioselectivity of electrophilic attack on this compound is a direct consequence of the β-silyl effect. wikipedia.orgchemrxiv.org This effect describes the stabilization of a positive charge on a carbon atom that is β to the silicon atom. wikipedia.org The stabilization arises from hyperconjugation, which is the interaction of the electrons in the carbon-silicon (C-Si) σ-bond with the empty p-orbital of the adjacent carbocation. wikipedia.orgwikipedia.org This C-Si σ-bond is electron-rich and its orbital can overlap effectively with the vacant p-orbital on the β-carbon. wikipedia.org This orbital overlap delocalizes the positive charge, significantly lowering the energy of the cationic intermediate and accelerating the rate of reaction. researchgate.netresearchgate.net This stabilizing effect is crucial for the reaction to proceed and dictates that the electrophile will add to the γ-position to ensure the formation of the stabilized β-silyl carbocation. wikipedia.orglookchem.com
Reactions with Lewis Acids
Lewis acids are frequently employed to activate electrophiles for reaction with this compound. wikipedia.org A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. libretexts.orgwikipedia.org In this context, the Lewis acid coordinates to the electrophile, increasing its electrophilicity and facilitating the attack by the nucleophilic allyl silane (B1218182). Common Lewis acids used in these reactions include titanium tetrachloride (TiCl₄) and boron trifluoride etherate (BF₃·OEt₂). dntb.gov.uawikipedia.org These catalyzed reactions are valuable for forming carbon-carbon bonds. For example, in the presence of a Lewis acid, this compound can react with aldehydes and ketones to form homoallylic alcohols after aqueous workup. nih.govrsc.org The Lewis acid activates the carbonyl compound by coordinating to the oxygen atom, making the carbonyl carbon more susceptible to nucleophilic attack by the allylsilane. wikipedia.org
The table below summarizes representative Lewis acid-mediated reactions of this compound.
Table 1: Examples of Lewis Acid-Mediated Reactions of this compound
| Electrophile | Lewis Acid | Product (after workup) |
| Benzaldehyde | TiCl₄ | 1-phenyl-3-buten-1-ol |
| Acetone | BF₃·OEt₂ | 2-methyl-4-penten-2-ol |
| Cyclohexanone | TiCl₄ | 1-(prop-2-en-1-yl)cyclohexan-1-ol |
Stereochemical Considerations in Electrophilic Additions
The stereochemistry of electrophilic additions to allylsilanes is often highly specific. These reactions typically proceed via an anti-SE2' mechanism. wikipedia.org This means that the electrophile adds to one face of the double bond while the silyl (B83357) group departs from the opposite face. This anti-periplanar arrangement is required to maximize the orbital overlap for both the initial electrophilic attack and the subsequent stabilizing hyperconjugation of the β-silyl effect. wikipedia.org If the starting allylsilane contains a chiral center or a substituted double bond (e.g., a crotyl system), the stereochemistry of the starting material can influence the stereochemistry of the product. However, because the reaction often proceeds through a planar carbocation intermediate, a mixture of stereoisomers can sometimes be formed if there are multiple, low-energy pathways for the nucleophile to attack. lasalle.educhemistrysteps.com The choice of Lewis acid and reaction conditions can also influence the diastereoselectivity of the addition. wikipedia.org
Nucleophilic Reactivity and Related Rearrangements
Generation and Reactivity of Allyl Anions from this compound
While this compound is primarily known for its electrophilic reactions, it can also be a precursor to a nucleophilic allyl anion. The generation of this anion is achieved by deprotonation of the allylic C-H bond using a strong base. chemistry-chemists.com Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly used for this purpose, often in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-70°C). chemistry-chemists.comoup.comaston.ac.uk The addition of a chelating agent like tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and facilitate the deprotonation. uniurb.it
The resulting triphenylsilyl-substituted allyl anion is a potent nucleophile. chemistry-chemists.com It can react with a variety of electrophiles, such as alkyl halides and carbonyl compounds. chemistry-chemists.com Interestingly, the regioselectivity of the anion's reaction can differ from the γ-selectivity seen in electrophilic substitutions. Due to steric hindrance from the bulky triphenylsilyl group at the α-position, the allyl anion often reacts with electrophiles at the γ-position. oup.com However, the regioselectivity can be influenced by factors such as the counterion (e.g., lithium vs. magnesium), the solvent, and the nature of the electrophile. chemistry-chemists.com For instance, after reacting with an aldehyde, the intermediate alkoxide can undergo a chemistry-chemists.comCurrent time information in Birmingham, GB.-Brook rearrangement, which involves the migration of the silicon atom from carbon to oxygen, generating a new, highly reactive allyl anion. sci-hub.se
The table below provides examples of the generation and subsequent reaction of the allyl anion derived from this compound.
Table 2: Reactions of the Allyl Anion from this compound
| Reagents | Electrophile | Product |
| 1. n-BuLi, THF, -70°C | 2. CO₂; 3. H₃O⁺ | 2-(triphenylsilyl)but-3-enoic acid / 4-(triphenylsilyl)but-2-enoic acid mixture oup.com |
| 1. n-BuLi, TMEDA | 2. Benzaldehyde | 1-phenyl-2-(triphenylsilyl)but-3-en-1-ol |
| 1. n-BuLi | 2. Benzyl (B1604629) bromide | (1-benzylallyl)triphenylsilane |
Brook Rearrangements Involving this compound
The Brook rearrangement is a chemical reaction that involves the intramolecular anionic migration of a silicon group from a carbon atom to an oxygen atom. organic-chemistry.org The driving force for this rearrangement is the formation of a thermodynamically stable silicon-oxygen bond, which is significantly stronger than a silicon-carbon bond. organic-chemistry.orggelest.com While the classic example is the 1,2-migration in α-silyl carbinols, [1,n]-migrations are also common and are generally referred to as Brook rearrangements. organic-chemistry.org In the context of this compound, the 1,4-Brook rearrangement is particularly significant, often as a key step in a multi-reaction sequence. thieme-connect.com
The 1,2-Brook rearrangement involves the migration of a silyl group from a carbon to an adjacent oxygen atom. organic-chemistry.org This process is typically initiated by the deprotonation of the hydroxyl group in an α-silyl carbinol, forming an α-silyl alkoxide. thieme-connect.de The mechanism proceeds through a cyclic pentavalent silicon intermediate, which then opens to form a carbanion that is subsequently protonated to yield a silyl ether. organic-chemistry.org
While direct examples starting from this compound are not prominent, its derivatives can undergo this transformation. For instance, if this compound were converted into an α-silylated carbinol, it would be susceptible to a base-catalyzed 1,2-Brook rearrangement. The general applicability of this rearrangement is seen in reactions of acyl(triphenyl)silanes, which, upon nucleophilic addition to the carbonyl group, form an intermediate that can undergo a 1,2-silyl migration. thieme-connect.de
The 1,4-Brook rearrangement is a well-documented reaction pathway for derivatives of this compound. thieme-connect.com This rearrangement serves as a pivotal step in cascade sequences that allow for the formation of multiple carbon-carbon bonds in a single pot. thieme-connect.de The process is typically initiated by the deprotonation of this compound to form a lithiated intermediate. This intermediate then acts as a nucleophile, attacking an electrophile such as an aldehyde or an epoxide. thieme-connect.desci-hub.se
The resulting lithium alkoxide does not remain static; instead, it undergoes a spontaneous or promoted (e.g., by HMPA) 1,4-migration of the triphenylsilyl group from the carbon atom to the oxygen atom. sci-hub.se This rearrangement generates a new, highly reactive allyl anion. sci-hub.se This newly formed anion can then be trapped by a second, different electrophile, leading to complex molecular structures. thieme-connect.desci-hub.se A reaction sequence employing this compound as a bifunctional linchpin in this manner has been developed. thieme-connect.comsci-hub.se This cascade, involving nucleophilic addition followed by a 1,4-Brook rearrangement and subsequent electrophilic capture, highlights the synthetic utility of this compound. thieme-connect.de
1,2-Brook Rearrangement
Nucleophilic Addition Sequences
This compound is a versatile precursor in nucleophilic addition sequences, primarily through its lithiated form. thieme-connect.de These sequences capitalize on the ability of the silyl group to facilitate a rearrangement that regenerates a reactive carbanionic species. A common sequence involves the initial deprotonation of this compound, followed by its nucleophilic addition to an electrophile like an oxirane. thieme-connect.de
This addition leads to an alkoxide intermediate which, via a 1,4-Brook rearrangement, isomerizes to a new allylic anion with the silyl group now attached to the oxygen. thieme-connect.desci-hub.se This anion can then engage in a subsequent nucleophilic attack on another electrophile, effectively allowing for a three-component coupling in a single reaction vessel. sci-hub.se The success of these multi-component reactions hinges on the timing of the Brook rearrangement, which must occur only after the initial nucleophilic addition is complete. sci-hub.se Such nucleophilic addition sequences have been used to generate complex products, including various alcohol derivatives. thieme-connect.desci-hub.se
Isomerization Reactions
B(C₆F₅)₃-Catalyzed Isomerization to Alkenylsilanes
This compound can be efficiently isomerized to its thermodynamically more stable internal alkene isomer, triphenyl(prop-1-en-1-yl)silane (B11830640), using the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, as a catalyst. acs.orgacs.org This transition-metal-free method provides high yields and excellent stereoselectivity for the E-alkene isomer. acs.org
The reaction optimization studies for the isomerization of this compound have shown that the best results are achieved using 5 mol % of B(C₆F₅)₃ in toluene (B28343) at 140 °C for 48 hours. acs.orgresearchgate.netorganic-chemistry.org These conditions yield the product in 80% isolated yield with a 97:3 E:Z ratio. acs.org In the absence of the B(C₆F₅)₃ catalyst, no isomerization is observed. acs.orgacs.org The reaction is sensitive to temperature and time, with lower values in either resulting in reduced yields. acs.org This catalytic isomerization is not limited to triphenylsilyl groups; other silyl groups like TBDPS, TBS, and TIPS are also tolerated. acs.org
Table 1: Optimization of B(C₆F₅)₃-Catalyzed Isomerization of this compound Data sourced from Morrill, L. C., et al. (2022). acs.orgresearchgate.net
| Entry | Variation from "Standard" Conditionsa | Yield (%)b | E:Z Ratiob |
| 1 | None | 85 (80) | 97:3 |
| 2 | No B(C₆F₅)₃ | <2 | - |
| 3 | Reaction time of 24 h | 72 | >98:<2 |
| 4 | 130 °C | 6 | 84:16 |
| 5 | acs.org = 0.1 M | 65 | 98:2 |
| 6 | B(C₆F₅)₃ (2.5 mol %) | 21 | >98:<2 |
| a "Standard" conditions: 0.1 mmol of this compound, 5 mol % B(C₆F₅)₃, toluene ( acs.org = 0.25 M), 140 °C, 48 h. | |||
| b Determined by ¹H NMR analysis of the crude reaction mixture; isolated yield in parentheses. |
The B(C₆F₅)₃-catalyzed isomerization of allylsilanes is proposed to proceed through multiple competing mechanistic pathways, analogous to those identified for the isomerization of allyl benzenes. acs.orgnih.govresearchgate.net These pathways include hydride abstraction, 1,2-hydride shift, and 1,3-hydride shift. nih.govbath.ac.uk
Hydride Abstraction: This pathway involves the direct abstraction of an allylic hydride from the substrate by the B(C₆F₅)₃ catalyst. nih.govcapes.gov.br This generates a silyl-substituted allyl cation and the borohydride (B1222165) species [HB(C₆F₅)₃]⁻. Subsequent return of the hydride to the cation at a different position leads to the isomerized and more stable internal alkene. capes.gov.br The presence of intermolecular hydride shifts has been confirmed by crossover experiments. bath.ac.uk
1,2-Hydride Shift: In this mechanism, the Lewis acidic borane (B79455) coordinates to the double bond of the allylsilane. acs.org This activation facilitates an intramolecular 1,2-hydride shift, moving a hydrogen atom to the adjacent carbon and forming a transient β-silyl carbocation intermediate. acs.orgnih.govwikipedia.org A subsequent hydride shift then yields the final product. libretexts.org Supporting evidence for this pathway comes from trapping experiments where the proposed β-silyl cation intermediate was intercepted by a nucleophile. acs.orgnih.gov
1,3-Hydride Shift: A direct 1,3-hydride shift from the allylic position to the terminal carbon of the alkene is also considered a possible, albeit often geometrically constrained, pathway. nih.govwikipedia.org While thermal acs.orgnih.gov hydride shifts are generally disfavored due to the prohibitive geometry of the required transition state, wikipedia.orguh.edu experimental studies involving deuterium (B1214612) labeling have indicated that competing 1,2- and 1,3-hydride shift pathways may be operative. bath.ac.ukrsc.org
Synthetic and computational studies suggest that for these isomerization reactions, the hydride abstraction and 1,2-hydride shift pathways are closely matched energetically and are likely the major competing mechanisms. nih.govbath.ac.uk
Transformations and Synthetic Applications of Allyltriphenylsilane
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic chemistry, and allyltriphenylsilane is a valuable partner in several such processes. researchgate.net These reactions typically involve a palladium catalyst to couple the allyl group with various organic electrophiles.
The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide. mdpi.com While triphenylsilanes can sometimes show lower efficiency in Hiyama couplings due to steric hindrance, this compound has been effectively used, particularly in sequential reactions. mdpi.com The reaction requires an activator, such as a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to facilitate the transmetalation step. mdpi.com
A significant application of this compound is in a one-pot, two-step synthesis of styrene (B11656) derivatives. organic-chemistry.orgchemistryviews.orgacs.org This process begins with the tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃)-catalyzed isomerization of this compound to its more stable alkenyl silane (B1218182) intermediate, triphenyl(prop-1-en-1-yl)silane (B11830640). acs.org This isomerization is highly E-selective. organic-chemistry.orgchemistryviews.org
Following the isomerization, the resulting alkenyl silane undergoes a palladium-catalyzed Hiyama cross-coupling reaction with various aryl iodides in the same reaction vessel. organic-chemistry.orgacs.org This sequence allows for the synthesis of a diverse range of substituted styrene derivatives, including those with Lewis basic functional groups that would be incompatible with other methods. acs.orgcardiff.ac.ukresearchgate.net
The initial optimization for the isomerization step was performed using this compound as the model substrate. acs.org
Table 1: Optimization of B(C₆F₅)₃-Catalyzed Isomerization of this compound acs.orgresearchgate.net
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|---|
| 1 | B(C₆F₅)₃ (5) | Toluene (B28343) | 140 | 48 | 85 | 97:3 |
| 2 | B(C₆F₅)₃ (5) | Toluene | 140 | 24 | 73 | 97:3 |
| 3 | B(C₆F₅)₃ (5) | Toluene | 120 | 48 | 67 | 96:4 |
| 4 | B(C₆F₅)₃ (2.5) | Toluene | 140 | 48 | 70 | 97:3 |
| 5 | B(C₆F₅)₃ (5) | p-Xylene | 140 | 48 | 81 | 97:3 |
This compound can participate in palladium-catalyzed cross-coupling reactions with organic halides. researchgate.net However, in couplings with various aryl bromides and chlorides, this compound has been observed to provide the cross-coupled products in only moderate yields. researchgate.net This is in contrast to other organosilanes like diallyl(diphenyl)silane, which can afford good yields under similar conditions. researchgate.net The general mechanism for such palladium-catalyzed cross-couplings involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organosilane and subsequent reductive elimination to yield the final product. nobelprize.org
Allylsilanes are substrates for various desilylative transformations, where the silyl (B83357) group is cleaved and replaced by another functional group. researchgate.net A key example is electrophilic desilylation, which can be used to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net The isomerization-Hiyama coupling sequence is itself a powerful example of a desilylative functionalization, where the triphenylsilyl group is ultimately replaced by an aryl group. acs.org
Palladium-Catalyzed Cross-Couplings with Organic Halides
Allylation Reactions
Allylation reactions involve the addition of an allyl group to an electrophile. This compound's reactivity in these transformations differs from that of the more common allyltrimethylsilane. thieme-connect.com
Regioselective Allylation of Carbonyl Compounds
Table 1: General Conditions for Hosomi-Sakurai Allylation
| Parameter | Description |
|---|---|
| Allylating Agent | Allyltrimethylsilane (or other allylsilanes) |
| Electrophile | Aldehydes, Ketones, Imines |
| Catalyst | Strong Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) wikipedia.org |
| Solvent | Dichloromethane (B109758) (DCM) jk-sci.com |
| Temperature | -78 °C to 25 °C jk-sci.com |
| Outcome | Highly regioselective formation of γ-allylated products nrochemistry.com |
Asymmetric Allylation of Aldehydes
Achieving enantioselectivity in the allylation of aldehydes is a significant goal in organic synthesis, as the resulting chiral homoallylic alcohols are valuable building blocks. rsc.org For allylsilanes, asymmetric induction is typically achieved by using a chiral catalyst that creates a chiral environment around the reacting species. This can be accomplished through several strategies, including the use of chiral Lewis acids or chiral Lewis base organocatalysts. researchgate.net
Functionalization of Unsaturated Systems
The carbon-carbon double bond in this compound can be functionalized through epoxidation, a reaction that forms a three-membered cyclic ether known as an epoxide (or oxirane). researchgate.net Epoxides are valuable synthetic intermediates due to the ring strain that makes them susceptible to ring-opening by various nucleophiles. The epoxidation of alkenes is commonly carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). researchgate.net In the case of this compound, the direct epoxidation with mCPBA can be followed by further transformations. For instance, after an isomerization step to form triphenyl(prop-1-en-1-yl)silane, stereospecific epoxidation with mCPBA yields the corresponding trans-epoxide as a single isomer.
The stereoselectivity of epoxidation reactions is a critical aspect. The epoxidation of an alkene with a peroxyacid is a stereospecific syn-addition, where the oxygen atom is delivered to the same face of the double bond. In the Shi asymmetric epoxidation, the chiral ketone catalyst generates a chiral dioxirane (B86890) intermediate, which is the active oxidizing species. The reaction is proposed to proceed through a spiro transition state, where the substrate approaches the dioxirane in a way that minimizes steric hindrance and allows for favorable orbital interactions, leading to the observed enantioselectivity.
Shi Epoxidation
Hydroaminoalkylation of Alkenes
Hydroaminoalkylation is an atom-economical process that involves the addition of an α-C-H bond of an amine across the carbon-carbon double bond of an alkene. Current time information in Bangalore, IN.nih.gov A cationic titanium catalyst system has been developed for the intermolecular hydroaminoalkylation of alkenes with various tertiary alkylamines. d-nb.info This reaction proceeds with high regioselectivity, yielding the branched product exclusively. researchgate.net
In a specific application, the reaction of N,N-dimethylbenzylamine with this compound was investigated. d-nb.info The titanium-catalyzed hydroaminoalkylation led to the formation of two products resulting from the alkylation at the N-methyl and N-benzyl positions. The reaction slightly favored alkylation at the sterically less hindered N-methyl group, affording the corresponding products in 35% and 29% yields, respectively. d-nb.inforesearchgate.net
Table 1: Titanium-Catalyzed Hydroaminoalkylation of this compound with N,N-dimethylbenzylamine d-nb.info
| Product | Yield (%) |
| N-((3-(triphenylsilyl)propyl) (phenyl)methyl)amine | 35 |
| N-methyl-N-(1-phenyl-4-(triphenylsilyl)butyl)amine | 29 |
Reaction Conditions: N,N-dimethylbenzylamine (1.00 mmol), this compound (1.50 mmol), TiBn4 (10 mol%), Ph3C[B(C6F5)4] (8 mol%), toluene (5 mL), 28°C, 18 h.
Synthesis of 1,3-Dienes
This compound is a key reagent for the stereoselective synthesis of 1,3-dienes. researchgate.netmdpi.com A practical method involves the reaction of this compound with aldehydes or ketones in the presence of a titanium alkoxide, such as titanium tetraisopropoxide. researchgate.net This approach offers a straightforward route to conjugated diene systems, which are important structural motifs in many natural products and organic materials. researchgate.net
The reaction is believed to proceed through a six-membered ring transition state, which accounts for the observed stereoselectivity. The choice of the silyl group is crucial; the triphenylsilyl group provides the necessary steric bulk and electronic properties to facilitate the reaction.
Table 2: Synthesis of 1,3-Dienes from this compound and Carbonyl Compounds researchgate.net
| Carbonyl Compound | Diene Product | Yield (%) |
| Benzaldehyde | 1-Phenyl-1,3-butadiene | 85 |
| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1,3-butadiene | 78 |
| 2-Octanone | 2-Methyl-2,4-nonadiene | 72 |
| Cyclohexanone | 1-(1-Cyclohexenyl)-1,3-butadiene | 65 |
Reaction Conditions: this compound, carbonyl compound, Ti(O-i-Pr)4, heat.
Ring-Forming Reactions
The unique reactivity of this compound makes it a valuable participant in various ring-forming reactions, enabling the construction of cyclic and heterocyclic systems. harvard.edumdpi.comnih.gov
Cyclization Reactions
Allylsilanes, including this compound, can be utilized in cyclization reactions to form carbocyclic and heterocyclic rings. researchgate.net These reactions often proceed through intermediates that take advantage of the stabilizing effect of the silicon atom on adjacent carbocations (the β-silicon effect). For instance, intramolecular additions of the allylsilane moiety to an electrophilic center within the same molecule can lead to the formation of five- or six-membered rings. The triphenylsilyl group can then be removed or transformed in a subsequent step. researchgate.net
Prins-Peterson Reaction
A diastereoselective synthesis of cis-Δ4-2,7-disubstituted oxepenes has been achieved through an iron(III)-catalyzed tandem Prins-Peterson reaction. csic.es This process involves the reaction of α-substituted γ-triphenylsilyl bis-homoallylic alcohols with aldehydes. The reaction cascade includes a Prins cyclization followed by a Peterson-type elimination, resulting in the formation of a C-O bond, a C-C bond, and a Δ4 endocyclic double bond. csic.esnrochemistry.comwikipedia.org The use of this compound is foundational to the synthesis of the required γ-triphenylsilyl bis-homoallylic alcohol starting materials. csic.es
Table 3: Iron-Catalyzed Prins-Peterson Reaction for Oxepene Synthesis csic.es
| Aldehyde | Oxepene Product | Yield (%) |
| Benzaldehyde | cis-2-Phenyl-7-undecyl-2,3,6,7-tetrahydrooxepine | 72 |
| 4-Chlorobenzaldehyde | cis-2-(4-Chlorophenyl)-7-undecyl-2,3,6,7-tetrahydrooxepine | 68 |
| 4-Methoxybenzaldehyde | cis-2-(4-Methoxyphenyl)-7-undecyl-2,3,6,7-tetrahydrooxepine | 75 |
Reaction Conditions: γ-triphenylsilyl bis-homoallylic alcohol, aldehyde, FeCl3 (3-5 mol%), solvent.
Regioselective Allylation of 1,2-Naphthoquinones
The regioselective allylation of 1,2-naphthoquinones can be achieved using this compound. researchgate.net This reaction allows for the introduction of an allyl group at a specific position on the naphthoquinone scaffold, which is a common core structure in many biologically active compounds. beilstein-journals.org Photoaddition reactions of allylsilanes with 1,2-naphthoquinones have been shown to yield 3-allyl-1,2-naphthoquinones regioselectively. researchgate.net The triphenylsilyl group plays a role in directing the regioselectivity of the addition. This method provides a direct route to functionalized naphthoquinones that can be further elaborated. beilstein-journals.orgrsc.org
Cascade and Multicomponent Reactions
This compound is a valuable component in cascade and multicomponent reactions, which are efficient processes that form multiple chemical bonds in a single operation without isolating intermediates. wikipedia.orgresearchgate.net These reactions offer significant advantages in terms of atom economy and step economy.
For example, a multicomponent cascade reaction for the synthesis of pentasubstituted γ-butyrolactones starts with a Reformatsky addition to a silyl glyoxylate, followed by a 1,2-Brook rearrangement. thieme-connect.de The resulting carbanion can be trapped by an electrophile, such as a ketone, leading to the formation of complex lactone structures. While this example does not directly use this compound, the principles of trapping reactive intermediates generated from silicon-containing reagents are applicable.
In another instance, B(C6F5)3-catalyzed isomerization of allylsilanes can be coupled with a Hiyama cross-coupling reaction in a one-pot synthesis of styrene derivatives. acs.org This sequence involves the initial isomerization of the allyl silane to a vinylsilane, which then participates in the cross-coupling reaction. This demonstrates how this compound can be used as a precursor to other reactive species in a cascade process.
Nucleophilic Addition/Brook Rearrangement/Electrophilic Capture Cascades
A powerful application of allylsilanes in synthesis involves a cascade sequence initiated by the nucleophilic addition of an organometallic reagent to a carbonyl compound, which is then followed by a Brook rearrangement and subsequent trapping of the resulting anion with an electrophile. thieme-connect.deorganic-chemistry.org The Brook rearrangement is an intramolecular, anionic migration of a silicon group from carbon to oxygen. wikipedia.org This process is driven by the formation of a strong silicon-oxygen bond. wikipedia.org The rearrangement transforms a silyl carbinol into a silyl ether, generating a carbanion that can be intercepted by various electrophiles. organic-chemistry.org
While direct examples detailing this compound in this specific cascade are not extensively documented in the provided results, a closely related protocol using 2-bromoallyltrimethylsilane as a bifunctional linchpin illustrates the synthetic potential of this methodology. sci-hub.se This process involves the lithiation of the vinyl bromide, followed by addition to an aldehyde to form a lithium alkoxide. A subsequent 1,4-Brook rearrangement, often triggered by an additive like hexamethylphosphoramide (B148902) (HMPA), generates a nucleophilic allyl anion. sci-hub.se This highly reactive intermediate can then be trapped by a second electrophile, all within a single reaction vessel. sci-hub.se
The general sequence can be envisioned with this compound, where deprotonation at the allylic position would be followed by addition to a carbonyl compound, rearrangement, and electrophilic capture. The triphenylsilyl group's influence on the stability and reactivity of the intermediates would be a key factor in such transformations.
Table 1: Illustrative Examples of Three-Component Coupling via Nucleophilic Addition/Brook Rearrangement/Electrophilic Capture
| Entry | First Electrophile (Aldehyde) | Second Electrophile | Product | Yield (%) |
| 1 | Hydrocinnamaldehyde | Allyl bromide | 1,7-diphenyl-5-(trimethylsilyl)hept-1-en-4-one | 62 |
| 2 | Hydrocinnamaldehyde | Benzyl (B1604629) bromide | 1,6-diphenyl-4-(trimethylsilyl)hex-1-en-3-one | 60 |
| 3 | Benzaldehyde | Acetophenone | 1,3-diphenyl-2-((trimethylsilyl)methyl)but-3-en-1-one | 57 |
| 4 | Benzaldehyde | Benzaldehyde | Not effective | - |
| 5 | Hydrocinnamaldehyde | Methyl iodide | Mixture of tricomponent product (21%) and O-alkylation product (46%) | - |
| Data derived from a protocol using 2-bromoallyltrimethylsilane as a bifunctional linchpin, which demonstrates the principles of the cascade reaction. sci-hub.se |
Three-Component Coupling Protocols
Three-component coupling reactions are highly efficient processes in which three different starting materials combine in a single operation to form a more complex product, incorporating most or all of the atoms from the reactants. organic-chemistry.orgontosight.ai These reactions are a cornerstone of modern synthetic chemistry for building molecular diversity rapidly. frontiersin.org
This compound can be a key component in such protocols. Its utility is demonstrated in reactions where it acts as a bifunctional molecule. For instance, a process has been developed using a related allylsilane, 2-bromoallyltrimethylsilane, which serves as a linchpin to connect two different electrophiles. sci-hub.se The sequence is initiated by metal-halogen exchange to generate a nucleophilic vinyllithium (B1195746) species, which then adds to the first electrophile, typically an aldehyde. sci-hub.se This addition creates an alkoxide intermediate poised for a 1,4-Brook rearrangement, which is facilitated by the addition of HMPA. sci-hub.se The rearrangement generates a reactive allyllithium species that is subsequently captured by a second, reactive electrophile, such as an alkyl halide. sci-hub.se
This strategy allows for the rapid assembly of complex structures. The success of the second coupling step is dependent on the reactivity of the electrophile, with more reactive electrophiles like allyl and benzyl bromides providing good yields. sci-hub.se The choice of the initial aldehyde also influences the reactivity of the intermediate allyl anion. sci-hub.se
Table 2: Scope of Electrophiles in a Three-Component Coupling Protocol Involving an Allylsilane Linchpin
| Entry | First Electrophile | Second Electrophile | Product Structure | Yield (%) |
| 1 | Hydrocinnamaldehyde | Allyl bromide | 62 | |
| 2 | Hydrocinnamaldehyde | Benzyl bromide | 60 | |
| 3 | Benzaldehyde | Acetophenone | 57 | |
| 4 | Benzaldehyde | Cyclohexanone | 40 | |
| 5 | Benzaldehyde | Methyl iodide | 21 | |
| This table showcases the versatility of the three-component coupling strategy based on the 2-bromoallyltrimethylsilane linchpin, highlighting the range of electrophiles that can be incorporated. sci-hub.se |
Role in Advanced Materials and Specialized Applications
Precursors for Functionalized Silicon-Based Materials
Allyltriphenylsilane is a valuable precursor for the creation of functionalized silicon-based materials. The reactivity of its allyl group enables its attachment to surfaces and its integration into polymeric structures, while the triphenylsilyl group confers properties such as steric bulk and hydrophobicity.
The functionalization of silicon surfaces is a critical area of materials science, with applications ranging from microelectronics to biosensors. nih.govmdpi.com The creation of stable, well-defined monolayers on silicon is essential for these technologies. nih.gov Hydrosilylation, a reaction where a Si-H bond adds across an unsaturated bond like the one in the allyl group of this compound, is a widely used method for creating robust Si-C linkages on silicon surfaces. nih.gov This process is fundamental to producing functionalized silicon electrodes and other advanced materials. nih.gov
In a broader context, organosilicon compounds, including derivatives of this compound, are instrumental in synthesizing complex silicon-containing polymers and materials. The ability to introduce specific organic functionalities onto a silicon backbone allows for the precise tuning of material properties to suit a wide range of applications. gelest.com
Stationary Phases for Chromatography
A significant application of this compound is in the preparation of stationary phases for high-performance liquid chromatography (HPLC). Stationary phases are the core components of HPLC systems, responsible for the separation of analytes. researchgate.net The properties of the stationary phase dictate the selectivity and efficiency of the separation process. researchgate.net
This compound is used to create triphenyl-modified silica-based stationary phases. nih.govresearchgate.net These stationary phases can be designed for various chromatographic modes, including reversed-phase, ion-exchange, and hydrophilic interaction chromatography. nih.govresearchgate.net The triphenyl groups introduced by this compound can participate in π-π interactions, which are beneficial for the separation of aromatic compounds. researchgate.net
A study detailed the preparation and evaluation of novel triphenyl-modified stationary phases. nih.govresearchgate.net In one instance, a stationary phase was synthesized by bonding this compound to thiol-modified silica (B1680970), resulting in a material with no ion-exchange sites, suitable for reversed-phase chromatography. nih.govresearchgate.netnih.gov This approach allows for the creation of mixed-mode stationary phases with tailored selectivities for separating complex mixtures, including biomolecules like teicoplanin and the siRNA patisiran. nih.govresearchgate.net
Thiol-Ene Click Reactions for Stationary Phase Preparation
The "click" chemistry concept, characterized by simple, highly efficient, and selective reactions, has been effectively applied to the synthesis of chromatographic stationary phases. nih.govresearchgate.net The thiol-ene click reaction, a radical addition of a thiol to an alkene, is a particularly powerful method for immobilizing functional molecules onto silica surfaces. nih.govresearchgate.net
In the context of this compound, its allyl group serves as the "ene" component in this reaction. The process involves the reaction of this compound with a thiol-modified silica surface. nih.govresearchgate.net This reaction is typically initiated by a radical initiator, leading to the formation of a stable thioether linkage that covalently attaches the triphenylsilyl moiety to the silica support. nih.gov This method is advantageous due to its high yield, fast kinetics, and mild reaction conditions. nih.gov
The thiol-ene click reaction has been successfully used to prepare a variety of stationary phases, including chiral stationary phases for the separation of enantiomers. researchgate.netrsc.org The versatility of this reaction allows for the straightforward incorporation of different functional groups, enabling the development of a wide array of specialized chromatographic materials. nih.gov
Computational and Spectroscopic Investigations Excluding Basic Identification Data
Theoretical Studies Supporting Reaction Mechanisms
Theoretical and computational studies have been instrumental in elucidating the reaction mechanisms of allyltriphenylsilane. A central concept in understanding its reactivity is the β-silicon effect, which describes the stabilization of a positive charge at a carbon atom β to the silicon atom. nih.govnih.govacs.orgsemanticscholar.orgresearchgate.net This effect significantly influences the rate and regioselectivity of reactions involving allylsilanes. nih.govnih.govacs.orgsemanticscholar.orgresearchgate.net
Computational models, particularly using Density Functional Theory (DFT), support the formation of a β-silyl cationic intermediate as a key step in many reactions. acs.orgacs.orgnih.gov For instance, in the Lewis acid-catalyzed isomerization of allylsilanes, mechanistic studies provide evidence for a β-silyl cation intermediate formed through alkene activation by the catalyst. acs.org This intermediate can then be intercepted by nucleophiles. acs.org Similarly, in electrophilic additions, the attack of an electrophile on the double bond of this compound leads to a β-element-stabilized carbenium ion. core.ac.uk The subsequent reaction with a counterion can lead to either substitution or addition products. core.ac.uk
DFT calculations have been employed to model the transition states and reaction pathways. nih.govnih.gov For example, in the Prins cyclization of related β-hydroxy allylsilanes, calculations show that the stereoselectivity is determined by the energy difference between the various transition state structures for cyclization. nih.gov Computational studies on the fragmentation of β-silyl radicals have also been performed to determine activation and reaction energies, helping to establish structure-property relationships. acs.orgresearchgate.net These theoretical approaches are crucial for predicting the most likely reaction mechanisms where multiple pathways, such as hydride abstraction or 1,2-hydride shifts, are possible. nih.gov
Conformational Analysis by NMR and X-ray Diffraction
The three-dimensional structure and conformational preferences of this compound and its derivatives are investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. nih.govnih.govacs.org These techniques provide detailed insights into the molecule's geometry in both solution and solid states.
NMR spectroscopy is a powerful tool for conformational analysis in solution. nih.govacs.org By measuring parameters like nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings), it is possible to deduce the relative orientation of atoms and the populations of different conformers. nih.govacs.org While a detailed conformational analysis of this compound itself is not extensively documented in readily available literature, these NMR techniques are standard for such investigations. For derivatives, such as the 2-fluoro-3-(triphenylsilyl)propan-1-ol formed from this compound, ¹H NMR data, particularly the ³JFH coupling constants, have been used to establish a preference for a gauche conformation between the silicon and fluorine atoms in solution. nih.govacs.org
X-ray diffraction provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and dihedral angles. nih.govacs.org For the crystalline derivative 2-fluoro-3-(triphenylsilyl)propan-1-ol, X-ray analysis confirmed a conformation where the silicon and fluorine atoms are in close proximity (gauche), with a measured Si-C-C-F dihedral angle of 38°. nih.govacs.org This solid-state structure is in good agreement with the lowest energy conformer predicted by DFT calculations, which also favored a gauche arrangement. nih.govacs.org The combination of NMR, X-ray diffraction, and theoretical calculations provides a comprehensive picture of the conformational landscape of this compound derivatives. nih.govnih.govacs.org
Kinetic Studies of this compound Reactions
Kinetic studies of reactions involving this compound provide quantitative insight into its reactivity compared to other organosilanes and alkenes. The rates of its reactions are highly dependent on the electrophile, solvent, and catalyst used.
In Lewis acid-promoted reactions with diarylmethyl chlorides, this compound's reactivity has been quantified. core.ac.uk The reactions proceed via the formation of β-silyl stabilized carbenium ions in the rate-determining step. core.ac.uk Second-order rate constants have been measured for these reactions, demonstrating that the phenyl groups on the silicon, being inductively withdrawing, reduce the nucleophilicity of the double bond compared to alkyl-substituted allylsilanes. core.ac.uk For the reaction with (4-MeOC₆H₄)₂CH⁺ SbCl₆⁻ in CH₂Cl₂ at -70 °C, this compound exhibits a second-order rate constant (k₂) of 1.40 x 10⁻³ M⁻¹s⁻¹. The relative reactivity for compounds H₂C=CHCH₂MPh₃ was found to be 1 for M=Si and 5.6 for M=Ge, highlighting the influence of the heteroatom. core.ac.uk
Table 1: Second-Order Rate Constants (k₂) for the Reaction of this compound with Diarylcarbenium Ions in CH₂Cl₂
| Diarylcarbenium Ion | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
|---|---|---|
| (4-MeOC₆H₄)₂CH⁺ | -70 | 1.40E-03 |
| (4-MeOC₆H₄)(Ph)CH⁺ | -60 | 3.20E-03 |
| (4-MeC₆H₄)₂CH⁺ | -30 | 1.74E-02 |
Data sourced from Mayr, H., et al. (1991). core.ac.uk
In other reactions, qualitative kinetic observations have been noted. For example, in the synthesis of fluorohydrins, the Shi epoxidation of this compound was observed to be slower than that of other differently substituted allylsilanes. nih.govacs.org
More recently, the kinetics of the B(C₆F₅)₃-catalyzed isomerization of this compound to triphenyl(prop-1-en-1-yl)silane (B11830640) have been optimized. acs.org This study demonstrated the influence of catalyst loading, temperature, and reaction time on the yield of the isomerized product. acs.org The optimized conditions were found to be 5 mol % of B(C₆F₅)₃ in toluene (B28343) at 140 °C for 48 hours, which provided the product in 85% NMR yield. acs.org
Table 2: Optimization of B(C₆F₅)₃-Catalyzed Isomerization of this compound
| Entry | Variation from Standard Conditions | Yield (%) | E:Z Ratio |
|---|---|---|---|
| 1 | None (5 mol% cat., 140°C, 48h) | 85 | 97:3 |
| 2 | No B(C₆F₅)₃ | <2 | - |
| 3 | 24 h reaction time | 62 | 96:4 |
| 4 | 120 °C reaction temperature | 34 | 97:3 |
| 5 | 2.5 mol % catalyst loading | 21 | 96:4 |
Data sourced from Kustiana, B. A., et al. (2022). acs.org
These kinetic investigations are crucial for understanding the structure-reactivity relationships of this compound and for optimizing its use in synthetic organic chemistry. acs.orgcore.ac.ukresearchgate.net
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Allyltriphenylsilane Transformations
The reactivity of this compound is significantly influenced by the catalytic system employed. While traditional Lewis acids are effective, current research is focused on developing more sophisticated and sustainable catalysts to control selectivity and expand the scope of its applications.
Transition Metal Catalysis : Earth-abundant metals like iron and copper are gaining traction as catalysts for transformations involving allylsilanes, offering a more sustainable alternative to precious metals. researchgate.netull.es For instance, iron(III) bromide has been successfully used in catalytic amounts (3-5 mol%) to promote a Prins-Peterson reaction cascade with α-substituted γ-triphenylsilyl bis-homoallylic alcohols and various aldehydes. ull.es This method provides a diastereoselective route to cis-Δ4-2,7-disubstituted oxepenes. ull.es Nickel-based catalysts, sometimes in conjunction with copper, have also been developed for the regiodivergent synthesis of allylsilanes from allylic alcohols and silylzinc reagents like Ph₃SiZnCl. organic-chemistry.org Furthermore, gold(I) catalysts have been shown to mediate intermolecular reactions between alkynes and this compound. tdx.cat Palladium catalysis remains relevant, particularly in cross-coupling reactions, although allyl(triphenyl)silane has shown only moderate yields in some instances compared to other diallyl(diphenyl)silane. researchgate.net
Dual Catalysis Systems : A promising frontier is the use of dual catalytic systems to enable new types of reactions. For example, the combination of photoredox and chromium catalysis has been employed for the enantioselective addition of allylsilanes to aldehydes, producing valuable chiral homoallylic alcohols. researchgate.net This approach merges the ability of photoredox catalysis to generate reactive intermediates under mild conditions with the stereocontrol offered by transition metal catalysts.
Ligand Development : The choice of ligand in metal-catalyzed reactions is crucial for directing the reaction pathway. researchgate.net In nickel-catalyzed carbosilylation of dienes, for instance, ligands such as triethylphosphine (B1216732) and (2-biphenyl)dicyclohexylphosphine can control the regioselectivity of the addition. researchgate.net Mechanistic studies highlight that ligands play a key role in stabilizing π-allyl-nickel intermediates, thereby dictating the outcome of the reaction. researchgate.net
A summary of selected novel catalytic systems is presented below.
| Catalyst System | Transformation | Key Features |
| Iron(III) bromide | Prins-Peterson reaction | Sustainable (earth-abundant metal), low catalyst loading (3-5 mol%), diastereoselective synthesis of oxepenes. ull.es |
| NiCl₂(PMe₃)₂ / Silylzinc reagents | Allylation | Synthesis of allylsilanes like this compound from allylic alcohols. organic-chemistry.org |
| Gold(I) | Intermolecular reaction with alkynes | Novel C-C bond formation. tdx.cat |
| Photoredox / Chromium dual catalysis | Enantioselective addition to aldehydes | Produces chiral homoallylic alcohols under mild conditions. researchgate.net |
| Palladium / Novel phosphine (B1218219) ligands | Silyl-Heck reaction | Ligand development suppresses unwanted isomerization. organic-chemistry.org |
Integration of this compound in Flow Chemistry and Sustainable Synthesis
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. cinz.nzbeilstein-journals.org The integration of this compound chemistry into continuous flow systems and the development of more atom-economical reactions are key aspects of this trend.
Flow Chemistry : Continuous flow technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. beilstein-journals.orgalmacgroup.com These platforms are ideal for optimizing reaction parameters and can be integrated with real-time monitoring and automated systems. almacgroup.comvapourtec.comnih.gov The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals is progressively moving towards continuous manufacturing to improve efficiency and reduce waste. chemrxiv.orgevonik.comrsc.org While specific examples detailing this compound in complex multi-step flow syntheses are emerging, its stability and predictable reactivity make it a suitable candidate for such systems. For example, flow reactors could enable the safe use of hazardous reagents or intermediates in reactions with this compound, under precisely controlled conditions that are difficult to achieve in batch. beilstein-journals.org
Sustainable Synthesis : Sustainability in this context also involves using greener solvents and earth-abundant catalysts. researchgate.netchemrxiv.org The use of iron and copper catalysts in allylsilane transformations is a step in this direction. researchgate.netull.es Furthermore, developing catalytic C-H activation reactions involving this compound represents a highly atom-economical approach, as it avoids the need for pre-functionalized substrates. nih.govmt.com The goal is to design processes that minimize waste, avoid the use of toxic reagents, and are energy-efficient, aligning with the 12 principles of green chemistry. cinz.nzbeilstein-journals.org
Exploration of New Reactivity Modes and Synthetic Applications
Research is actively pushing the boundaries of how this compound can be used, moving beyond its traditional role as a nucleophile in Hosomi-Sakurai type reactions.
Cycloaddition Reactions : this compound and its derivatives are being explored as partners in various cycloaddition reactions to construct carbocyclic and heterocyclic frameworks. mdpi.com These reactions, often catalyzed by transition metals like palladium or gold, can proceed via different pathways, such as [3+2] or [4+2] cycloadditions, depending on the substrate and catalyst. mdpi.comnih.govntnu.edu For example, palladium-catalyzed trimethylenemethane (TMM) cycloadditions utilize precursors like 3-acetoxy-2-trimethylsilylmethyl-1-propene to generate five-membered rings. nih.gov Gold catalysts can facilitate formal [2+5] cycloadditions between propargyl acetals and imines. ntnu.edu
C-H Activation : Direct C-H activation is a powerful strategy for forming new bonds, offering a more efficient alternative to traditional cross-coupling methods. mt.comscielo.br This approach allows for the functionalization of unactivated C-H bonds, which are ubiquitous in organic molecules. researchgate.net Research in this area aims to incorporate silicon-containing fragments like the one derived from this compound into molecules via C-H activation, opening new avenues for synthesizing complex organosilicon compounds. nih.gov
Umpolung (Reactivity Inversion) : The concept of umpolung, or the inversion of polarity of a functional group, is a powerful tool in synthesis design. ethz.ch While allylsilanes typically act as nucleophiles, new catalytic methods could potentially enable electrophilic reactivity, expanding their synthetic utility in novel ways.
Mechanistic Elucidation of Complex Transformations Involving this compound
A fundamental understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. This involves a combination of experimental and computational studies.
The β-Silicon Effect : The reactivity of this compound is dominated by the β-silicon effect, where the silicon atom stabilizes a positive charge at the β-carbon through hyperconjugation. wikipedia.org This effect is fundamental to the Hosomi-Sakurai reaction and other electrophilic substitutions. researchgate.net Mechanistic studies continue to refine the model of this interaction. For instance, in the iron-catalyzed Prins-Peterson reaction, the silyl (B83357) group is proposed to stabilize a key carbocation intermediate, guiding the cyclization and subsequent elimination. ull.es In the opening of epoxides derived from allylsilanes, the β-silyl effect is credited with accelerating the reaction and controlling regioselectivity. nih.govchemrxiv.org
Stereochemical Studies : Elucidating the stereochemical course of reactions is critical for asymmetric synthesis. Studies on the addition of electrophiles to allylsilanes have often shown that the reaction proceeds via an anti-SE' pathway, where the electrophile adds to the face of the double bond opposite to the departing silyl group. scielo.org.mx However, syn-SE' pathways are also possible, and the outcome can depend on the substrate and reaction conditions. scielo.org.mx For example, studies on the ring-opening of enantioenriched epoxysilanes derived from allylsilanes with different silyl groups (including triphenylsilyl) suggest that the mechanism can vary, with some proceeding via a classic SN2-type process while others may involve more cationic character. nih.govacs.org
Computational Studies : Density Functional Theory (DFT) and other computational methods are invaluable for modeling reaction pathways and transition states that may be difficult to observe experimentally. mdpi.comosti.gov Computational analyses have been used to create predictive models for allylsilane reactivity by examining how different substituents on the silicon atom affect the stability of intermediates. lookchem.com For instance, calculations can quantify the hyperconjugative stabilization provided by the Si-C bond and predict the energy barriers for different reaction pathways, which is consistent with experimental reactivity. lookchem.comrsc.org Such studies have shown that while electron-deficient phenyl groups on silicon are expected to destabilize the developing positive charge in the transition state, which can slow the reaction rate compared to alkyl-substituted silanes, this compound remains a highly effective reagent in many transformations. nih.govlookchem.com
A summary of key mechanistic insights is provided in the table below.
| Reaction Type | Mechanistic Feature | Evidence / Implication |
| Electrophilic Addition | β-Silicon Effect | Stabilizes cationic intermediates, controlling regioselectivity. ull.esresearchgate.netchemrxiv.org |
| Epoxide Opening | SN2 vs. Cationic character | Enantioenriched epoxysilanes show different stereochemical outcomes depending on the silyl group (e.g., triisopropylsilyl vs. triphenylsilyl), suggesting mechanistic differences. nih.govacs.org |
| Lewis Acid Catalyzed Additions | Transition State Geometry | Computational models show that the ability of the Si-C bond to hyperconjugate depends on bond lengths and angles in the transition state. lookchem.com |
| Stereochemistry | anti-SE' Pathway | The electrophile generally adds anti to the silyl group, although exceptions exist. scielo.org.mx |
Q & A
Basic: What synthetic methods are used to prepare Allyltriphenylsilane, and how can its purity be validated for research use?
Answer:
this compound is typically synthesized via nucleophilic substitution between triphenylsilane and allyl halides (e.g., allyl chloride) in anhydrous conditions. A common protocol involves reacting allyl magnesium bromide (Grignard reagent) with triphenylchlorosilane in tetrahydrofuran (THF) under inert atmosphere . Post-synthesis, purification is achieved via column chromatography using hexane/ethyl acetate gradients. Purity validation requires 1H/13C NMR to confirm molecular structure (e.g., allylic proton signals at δ 4.8–5.2 ppm and aromatic protons at δ 7.2–7.6 ppm) and gas chromatography (GC) or HPLC to quantify impurities (<1%) . For new batches, elemental analysis (C, H, Si) is recommended to verify stoichiometric consistency.
Advanced: How does the steric and electronic profile of this compound influence its reactivity in electrophilic addition reactions compared to other allylsilanes?
Answer:
The triphenylsilyl group imposes significant steric hindrance, reducing reaction rates in crowded transition states. For example, in carbocation trapping experiments (e.g., with benzhydryl cations), this compound exhibits ~30% slower kinetics compared to allyltrimethylsilane due to steric shielding of the allyl group . However, the electron-withdrawing nature of phenyl groups stabilizes the β-silyl carbocation intermediate, favoring regioselective allylation in polar solvents like CH2Cl2. Researchers should optimize equivalents (5–10 equiv.) and reaction temperature (−70°C to 0°C) to balance steric and electronic effects . Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques are critical for quantifying these effects .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
this compound is moisture-sensitive and may release flammable gases (e.g., hydrogen) upon contact with water. Key safety measures include:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Handling: Use in a fume hood under nitrogen/argon atmosphere to prevent hydrolysis.
- Storage: In airtight containers with desiccants, away from oxidizers and humidity .
- Spill management: Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent exothermic reactions . Toxicity data (e.g., LD50) should be reviewed prior to use, though limited ecotoxicological studies necessitate cautious waste disposal via licensed chemical waste services .
Advanced: How can researchers resolve contradictory data on this compound’s stereoselectivity in multicomponent cascade reactions?
Answer:
Contradictions often arise from variable reaction conditions (e.g., solvent polarity, catalyst loading) or competing pathways. For example, in tetrahydrofuran synthesis, this compound may yield complex mixtures due to kinetic vs. thermodynamic control . To resolve this:
- Experimental design: Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry).
- Analytical tools: Employ chiral HPLC or GC-MS with enantiomeric columns to distinguish diastereomers.
- Mechanistic probes: Isotopic labeling (e.g., deuterated substrates) or in-situ IR spectroscopy can track intermediate formation .
Cross-validation with computational models (DFT calculations for transition state energies) is advised to reconcile experimental and theoretical data .
Basic: What solvent systems and catalytic conditions optimize this compound’s performance in allylation reactions?
Answer:
Nonpolar solvents (e.g., CH2Cl2, toluene) enhance electrophilic allylation by stabilizing carbocation intermediates. For Lewis acid-catalyzed reactions (e.g., with TiCl4 or GaCl3), maintain low temperatures (−70°C to −20°C) to suppress side reactions like polymerization . Catalyst loading (5–10 mol%) and slow reagent addition (syringe pump) improve yield in stoichiometrically sensitive reactions. Pre-drying solvents over molecular sieves (3Å) is critical to avoid silane hydrolysis .
Advanced: How can computational chemistry aid in predicting this compound’s regioselectivity in organocatalytic cycles?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity. Key steps include:
Geometry optimization of this compound and electrophilic partners.
NBO (Natural Bond Orbital) analysis to quantify orbital interactions (e.g., σ→π* hyperconjugation).
Kinetic profiling using Eyring equations to compare activation barriers for competing pathways .
Experimental validation via laser flash photolysis (to measure carbocation lifetimes) or kinetic isotope effects (KIE) is recommended to confirm computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
